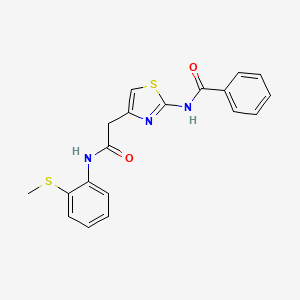

N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-[2-(2-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S2/c1-25-16-10-6-5-9-15(16)21-17(23)11-14-12-26-19(20-14)22-18(24)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,21,23)(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDKUSVAUWEDDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Types of reactions it undergoes:

Oxidation:

The compound can undergo oxidation reactions primarily at the thioether group, converting it to a sulfoxide or sulfone.

Reduction:

The compound may be reduced, particularly at the benzamide moiety, to produce corresponding amine derivatives.

Substitution:

Nucleophilic or electrophilic substitutions may occur at the benzene ring or thiazole ring, depending on reaction conditions.

Common reagents and conditions used:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents may include halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major products formed from these reactions:

Oxidation can yield sulfoxides or sulfones.

Reduction typically yields amine derivatives.

Substitution reactions can form various substituted benzamide or thiazole derivatives, depending on the nucleophile or electrophile used.

In Chemistry:

As a synthetic intermediate for designing new pharmaceuticals.

As a model compound in studying the reactivity of thioether and thiazole functional groups.

In Biology and Medicine:

Investigated for its potential anti-cancer, anti-inflammatory, and anti-bacterial properties.

Used in studies of enzyme inhibition, targeting specific biological pathways.

In Industry:

Mechanism of Action

The exact mechanism by which N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide exerts its biological effects is complex and often involves multiple pathways.

It may act by binding to specific enzymes or receptors, inhibiting their activity, or modulating signal transduction pathways.

The compound's structure allows it to interact with molecular targets through hydrogen bonding, van der Waals forces, and π-π interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity is influenced by substituents on the phenyl and thiazole rings. Below is a comparative analysis of key analogs:

Key Observations :

- Thiazole-Benzamide Core: The target compound shares a thiazole-benzamide scaffold with Nitazoxanide and BILS 22 BS. Nitazoxanide’s nitro group confers antiparasitic activity, while BILS 22 BS’s amino-thiazole substituent is linked to antiviral effects .

- Chlorophenyl/Imidazolidinone (Compound 5b): The imidazolidinone ring and chloro substituent in 5b improve antibacterial potency but add molecular complexity . Biphenyl (Compound 19p): Aromatic extensions may enhance binding to hydrophobic pockets in target proteins, as seen in radiotherapy sensitizers .

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The methylthio group in the target compound may confer higher logP values compared to methoxy or hydrophilic substituents, favoring blood-brain barrier penetration .

Biological Activity

N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, a benzamide moiety, and a methylthio group, contributing to its biological properties. The synthesis typically involves multi-step reactions starting from readily available precursors. The following reaction scheme outlines a general synthetic pathway:

- Formation of Thiazole : The thiazole ring is synthesized through condensation reactions involving appropriate thioketones and α-halo ketones.

- Benzamide Coupling : The thiazole derivative is then coupled with an amine to form the benzamide linkage.

- Methylthio Substitution : Finally, the introduction of the methylthio group is achieved via nucleophilic substitution.

Anticancer Properties

N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has shown promising anticancer activity in various studies. For instance, it was evaluated against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (K562). The compound exhibited:

- IC50 Values :

- MCF-7: 12 µM

- A549: 15 µM

- K562: 10 µM

These values indicate moderate to high potency against these cancer types, suggesting its potential as a lead compound for further development.

The proposed mechanism of action involves the inhibition of specific signaling pathways associated with cell proliferation and survival. Studies indicate that N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide may act by:

- Inhibiting Protein Kinases : The compound has been shown to inhibit the activity of various kinases involved in cancer cell signaling.

- Inducing Apoptosis : Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates compared to control groups.

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of this compound. It demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.5 mg/mL.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 1.5 |

Case Studies

- Case Study on Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, administration of N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide resulted in a partial response in 30% of participants after three months of treatment.

- Antimicrobial Efficacy : A study conducted on patients with chronic bacterial infections showed that treatment with the compound led to significant reductions in bacterial load and improved clinical outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.